![molecular formula C17H21N5O2 B7785156 methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785156.png)
methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound It features a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1. PPARα Agonism
Research has shown that derivatives of pyrazolo[3,4-b]pyridine, including the compound , exhibit agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor plays a crucial role in lipid metabolism and glucose homeostasis. A study demonstrated that certain derivatives could effectively reduce plasma triglyceride levels in hyperlipidemic models, suggesting their potential in treating dyslipidemia and related metabolic disorders .
1.2. Antidiabetic Activity
Recent investigations into pyrazolo[3,4-b]pyridine derivatives revealed significant antidiabetic properties. In vitro studies indicated that synthesized derivatives exhibited substantial inhibition of α-amylase, an enzyme involved in carbohydrate digestion. The most active compounds showed IC50 values comparable to established antidiabetic drugs, indicating their potential for further development as therapeutic agents for diabetes management .
1.3. Anticancer Potential
The pyrazolo[3,4-b]pyridine scaffold has been explored for its ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. A series of derivatives were synthesized and evaluated for their inhibitory activities against TRKA, revealing nanomolar potency in some cases. This highlights the scaffold's utility in developing targeted cancer therapies .
Synthesis and Structural Insights
2.1. Synthetic Pathways
The synthesis of methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be achieved through various methods, including microwave-assisted reactions and solvent-free conditions that enhance yield and reduce reaction times . The use of environmentally friendly catalysts like amorphous carbon-supported sulfonic acid has also been reported to improve synthetic efficiency.
2.2. Structure-Activity Relationship (SAR)
Studies examining the SAR of pyrazolo[3,4-b]pyridine derivatives have provided insights into the structural features that influence biological activity. Factors such as steric hindrance and hydrophobic interactions have been identified as critical determinants of agonistic activity at PPARα . This information is vital for guiding the design of more potent analogs.
Biomedical Applications
3.1. Drug Design and Development
The versatility of the pyrazolo[3,4-b]pyridine scaffold makes it an attractive candidate for drug development across multiple therapeutic areas. Its ability to engage in π–π stacking interactions and hydrogen bonding enhances its potential as a kinase inhibitor and PPARα agonist . Computational methods have also been employed to optimize lead compounds through structure-based drug design.
3.2. Antifungal Activity
Emerging studies have also explored the antifungal properties of pyrazolo[3,4-b]pyridine derivatives, expanding their application beyond traditional therapeutic areas . The ability to inhibit fungal growth positions these compounds as candidates for treating fungal infections.
Wirkmechanismus
The mechanism of action of methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share similar heterocyclic structures and exhibit comparable chemical properties.
Hydrazine-Coupled Pyrazoles: These compounds have similar pharmacological activities and are used in related research fields.
Imidazole Containing Compounds: These compounds also feature nitrogen-containing heterocycles and are widely studied for their diverse applications.
Uniqueness
Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties
Biologische Aktivität
Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties, supported by data tables and recent research findings.
Structure and Properties
The compound's structure is characterized by a pyrazolo[3,4-b]pyridine core with various substituents that enhance its biological activity. The presence of methyl and propyl groups influences its solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-b]pyridines. For instance:
Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|---|---|
6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl | K. pneumoniae | 11 | 0.25 | 0.5 |
6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl | S. aureus | 11 | 0.25 | 0.5 |
These results indicate significant antibacterial activity against Klebsiella pneumoniae and Staphylococcus aureus , with low MIC and MBC values suggesting high potency .
Anticancer Activity
The pyrazolo[3,4-b]pyridine derivatives have shown promising anticancer effects:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl | HCT116 | 0.39 |
Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl | MCF7 | 0.46 |
These compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
Anti-Diabetic Activity
In vitro studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives can inhibit key enzymes involved in glucose metabolism:
Compound | Enzyme | IC50 (µM) |
---|---|---|
Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl | α-amylase | 5.2 |
This inhibition suggests a potential role in managing diabetes by regulating blood glucose levels .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[3,4-b]pyridines are also noteworthy. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation:
Compound | Inflammatory Marker | Effect |
---|---|---|
Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl | TNF-alpha | Decreased expression |
Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl | IL-6 | Decreased secretion |
Such findings support the development of these compounds for treating inflammatory diseases .
Case Studies
A recent study synthesized various derivatives of pyrazolo[3,4-b]pyridine and evaluated their biological activities through molecular docking and in vitro assays. The study found that specific substitutions at the pyrazole ring significantly enhanced the biological efficacy of these compounds against multiple targets .
Eigenschaften
IUPAC Name |
methyl 6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-6-7-22-16-15(10(2)20-22)12(17(23)24-5)8-14(19-16)13-9-18-21(4)11(13)3/h8-9H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGKZSJXDXFWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.